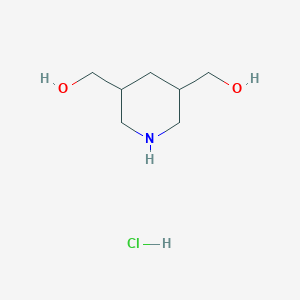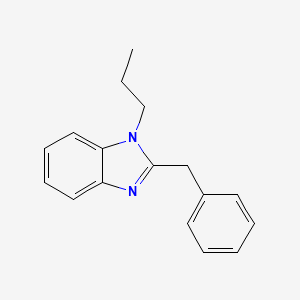
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazole ring, and a phenylpropanamide moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The methoxyphenyl and phenylpropanamide groups could potentially participate in pi-stacking interactions, and the oxadiazole ring could contribute to the compound’s rigidity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The oxadiazole ring is typically resistant to hydrolysis and reduction, making it a stable component of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the methoxyphenyl and phenylpropanamide groups could impact the compound’s solubility and stability .Scientific Research Applications
- The synthesized compound has been studied for its anticancer properties. In vitro screening using the NCI DTP protocol revealed promising results . Further investigations into its mechanism of action and potential as an anticancer drug are warranted.
- The compound follows a pharmacophore hybridization approach, which is crucial in modern medicinal chemistry for designing high-affinity ligands targeting anticancer receptors. By combining 1,3,4-thiadiazole and dichloroacetic acid moieties, researchers aim to create novel small molecules with improved efficacy and reduced multidrug resistance .
- The hybridization concept allows researchers to overcome multidrug resistance, a common challenge in cancer treatment. By incorporating the compound’s scaffold, scientists can explore new strategies to combat drug-resistant cancer cells .
- The synthetic strategy used to obtain this compound emphasizes cost-effectiveness. Efficient and inexpensive synthetic schemes are essential for drug development. Researchers seek fast and easy methods to produce high-yield, pure hybrid molecules .
- Substituted pyrazoline scaffolds play a pivotal role in modern anticancer drug design. These small molecules are essential components of many anticancer agents. Researchers continue to explore their potential as lead compounds for novel therapies .
- The presence of the 1,3,4-thiadiazole moiety contributes to the compound’s bioactivity. Researchers investigate its interactions with cellular targets and evaluate its potential as a therapeutic agent .
Anticancer Activity
Hybrid Molecule Design
Drug Resistance Overcoming
Cost-Effective Synthesis
Substituted Pyrazoline Scaffold
1,3,4-Thiadiazole Moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticonvulsant activity, suggesting potential interaction with neuronal ion channels or receptors .
Mode of Action
Based on the structure and the reported activities of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function . For instance, it might modulate the activity of ion channels or receptors, altering the neuronal excitability and thus exerting anticonvulsant effects .
Biochemical Pathways
Given the potential anticonvulsant activity, it might be involved in the modulation of neurotransmission, particularly in pathways involving excitatory and inhibitory neurotransmitters .
Result of Action
Based on the reported potential anticonvulsant activity of similar compounds, it can be hypothesized that it may help in reducing neuronal excitability, thereby controlling seizures .
Future Directions
properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSVXKRAHYORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2769015.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]prop-2-enamide](/img/structure/B2769020.png)

![3-Bromo-9,9'-spirobi[fluorene]](/img/structure/B2769024.png)

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2769028.png)
![N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2769030.png)
![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)
![4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2769033.png)
![2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769034.png)

